molecular formula C7H15O2Zn- B13659831 Ethyl(pivaloyloxy)zinc

Ethyl(pivaloyloxy)zinc

Cat. No.: B13659831
M. Wt: 196.6 g/mol
InChI Key: GMRQWPVMAXJPFG-UHFFFAOYSA-N
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Description

Ethyl(pivaloyloxy)zinc is an organozinc compound with the molecular formula C7H14O2Zn. It is a specialized reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is characterized by the presence of an ethyl group and a pivaloyloxy group bonded to a zinc atom. This unique structure imparts specific reactivity and stability to the compound, making it valuable in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl(pivaloyloxy)zinc can be synthesized through the reaction of zinc pivalate with ethyl halides under controlled conditions. One common method involves the reaction of zinc oxide with pivalic acid to form zinc pivalate, which is then reacted with ethyl halides to produce this compound . The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to ensure consistent product quality. The reaction is carried out in large reactors equipped with efficient stirring and temperature control systems to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl(pivaloyloxy)zinc undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethyl group is replaced by other nucleophiles.

    Addition Reactions: It can add to carbonyl compounds, such as aldehydes and ketones, to form new carbon-carbon bonds.

    Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, carbonyl compounds, and other electrophiles. The reactions are typically carried out in non-protic solvents, such as tetrahydrofuran (THF) or toluene, under an inert atmosphere to prevent decomposition .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reactions with aldehydes and ketones typically yield alcohols, while reactions with halides can produce substituted ethyl derivatives .

Scientific Research Applications

Ethyl(pivaloyloxy)zinc has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl(pivaloyloxy)zinc involves the coordination of the zinc atom with various substrates, facilitating nucleophilic addition or substitution reactions. The zinc atom acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. This coordination enhances the reactivity of the ethyl group, allowing it to participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the pivaloyloxy group, which provides enhanced stability and specific reactivity compared to other organozinc compounds. This makes it particularly valuable in reactions requiring precise control and selectivity .

Properties

Molecular Formula

C7H15O2Zn-

Molecular Weight

196.6 g/mol

IUPAC Name

2,2-dimethylpropanoic acid;ethane;zinc

InChI

InChI=1S/C5H10O2.C2H5.Zn/c1-5(2,3)4(6)7;1-2;/h1-3H3,(H,6,7);1H2,2H3;/q;-1;

InChI Key

GMRQWPVMAXJPFG-UHFFFAOYSA-N

Canonical SMILES

C[CH2-].CC(C)(C)C(=O)O.[Zn]

Origin of Product

United States

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